5-(4-Methoxy-2-nitrophenyl)furan-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-2-nitrophenyl)furan-2-carbothioamide is a heterocyclic compound that contains a furan ring substituted with a methoxy group, a nitro group, and a carbothioamide group
Vorbereitungsmethoden
The synthesis of 5-(4-Methoxy-2-nitrophenyl)furan-2-carbothioamide typically involves multi-step organic reactions One common synthetic route starts with the nitration of 4-methoxyphenylfuran to introduce the nitro groupThe reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
5-(4-Methoxy-2-nitrophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-2-nitrophenyl)furan-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxy-2-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or interfere with bacterial cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4-Methoxy-2-nitrophenyl)furan-2-carbothioamide include:
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: This compound also contains a furan ring with a nitro group but differs in the presence of a carboxylic acid group instead of a carbothioamide group.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar furan ring structure but includes a fluorine atom and a carboxylate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H10N2O4S |
---|---|
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
5-(4-methoxy-2-nitrophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C12H10N2O4S/c1-17-7-2-3-8(9(6-7)14(15)16)10-4-5-11(18-10)12(13)19/h2-6H,1H3,(H2,13,19) |
InChI-Schlüssel |
LRMKLFPMIOXGJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.